molecular formula C14H16N4O3 B2486479 (E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-32-4

(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2486479
CAS No.: 899948-32-4
M. Wt: 288.307
InChI Key: IJCFRSHHARNGPR-AATRIKPKSA-N
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Description

(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of purine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and oxazole precursors. The key steps in the synthesis may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Alkylation: Introduction of the but-2-en-1-yl group through alkylation reactions.

    Methylation: Methyl groups are introduced via methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate.

    Oxazole Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of purine and oxazole rings, along with the but-2-en-1-yl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(E)-but-2-enyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-5-6-7-17-12(19)10-11(16(4)14(17)20)15-13-18(10)8(2)9(3)21-13/h5-6H,7H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCFRSHHARNGPR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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